N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Description
N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a carbohydrazide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a phenoxyacetyl hydrazide group. The compound’s structure includes:
- A 2,3-dihydro-1,4-benzodioxine ring, a bicyclic system known for its electron-rich aromaticity and applications in medicinal chemistry .
- A 4-chloro-3-methylphenoxy substituent attached via an acetyl hydrazide linkage, introducing both lipophilic (chloro and methyl groups) and hydrogen-bonding (amide) functionalities.
Properties
IUPAC Name |
N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-11-8-12(6-7-13(11)19)24-10-17(22)20-21-18(23)16-9-25-14-4-2-3-5-15(14)26-16/h2-8,16H,9-10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFSJGVDMYHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxine derivatives with appropriate hydrazides under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the formation of the desired product.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| N'-[2-(4-chloro-3-methylphenoxy)acetyl]-... | Hep3B | TBD |
In particular, one study highlighted that N'-[2-(4-chloro-3-methylphenoxy)acetyl]-... induced cell cycle arrest in the G2-M phase in Hep3B cells, suggesting a mechanism by which it exerts its anticancer effects. The compound also reduced levels of α-fetoprotein in treated cells compared to untreated controls, indicating its potential in liver cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated that it exhibits activity against various bacterial strains, comparable to standard antibiotics. For example:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 25 | 800 |
| S. aureus | TBD | TBD |
These findings suggest that N'-[2-(4-chloro-3-methylphenoxy)acetyl]-... may serve as a lead compound for developing new antimicrobial agents .
The proposed mechanisms through which N'-[2-(4-chloro-3-methylphenoxy)acetyl]-... exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell division in cancer cells by inducing apoptosis and cell cycle arrest.
- Antioxidant Activity : Some studies indicate that related benzodioxole derivatives possess antioxidant properties that may contribute to their cytoprotective effects against oxidative stress in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth, though further studies are needed to elucidate these pathways.
Case Studies
Several case studies have documented the efficacy of compounds similar to N'-[2-(4-chloro-3-methylphenoxy)acetyl]-...:
- Study on Hepatocellular Carcinoma : A study demonstrated that treatment with a related compound resulted in significant tumor size reduction in animal models of liver cancer .
- Antimicrobial Efficacy : Another investigation reported the effectiveness of this class of compounds against drug-resistant bacterial strains, highlighting their potential as alternatives to conventional antibiotics .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzodioxines can act against various bacterial and fungal strains, making them potential candidates for antibiotic development .
- Anticancer Properties : The compound's structure suggests potential activity against cancer cells. Benzodioxine derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in various therapeutic areas:
- Cancer Therapy : Due to its anticancer properties, it may be explored as a lead compound for developing new chemotherapeutic agents.
- Antimicrobial Agents : Its effectiveness against pathogens could lead to its use in developing new antibiotics or antifungal treatments.
- Anti-inflammatory Drugs : The anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
Chemical Reactions Analysis
Hydrolysis Reactions
This compound undergoes acid- or base-catalyzed hydrolysis at multiple sites:
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Amide bond cleavage : The carbohydrazide (-CONHNH-) group hydrolyzes under acidic conditions (HCl/H₂O, 80°C) to form 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and substituted hydrazine derivatives.
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Ester hydrolysis : In alkaline media (NaOH/EtOH, reflux), the acetylphenoxy side chain releases 4-chloro-3-methylphenol.
Key conditions and products :
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid hydrolysis | 1M HCl, 80°C, 4h | Benzodioxine carboxylic acid + hydrazine intermediate |
| Base hydrolysis | 0.5M NaOH, ethanol, reflux | Phenolic derivative + acetic acid |
Nucleophilic Substitution
The 4-chloro-3-methylphenoxy group participates in SNAr reactions due to electron-withdrawing effects from the chlorine atom:
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Aromatic substitution : Reacts with amines (e.g., piperidine) in DMF at 100°C to yield amino-substituted analogs.
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Halogen exchange : Treatment with NaI in acetone replaces chlorine with iodine under phase-transfer conditions .
Reactivity trend :
Substitution occurs preferentially at the para position relative to the methyl group due to steric hindrance at the ortho site .
Cyclization Reactions
The carbohydrazide moiety facilitates heterocycle formation:
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Triazole synthesis : Reacts with nitrous acid (HNO₂) to form benzotriazole derivatives via diazotization.
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Oxadiazole formation : Condensation with aromatic aldehydes in PPA (polyphosphoric acid) yields 1,3,4-oxadiazoles.
Optimized cyclization parameters :
| Target Heterocycle | Reagent | Temperature | Yield |
|---|---|---|---|
| 1,3,4-Oxadiazole | PPA | 120°C | 72–85% |
| Benzotriazole | NaNO₂/HCl | 0–5°C | 68% |
Redox Reactions
-
Oxidation : Treating with KMnO₄ in acidic medium oxidizes the benzodioxane ring's methylene group to a ketone .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide group to a primary amine .
Stoichiometric data :
Condensation Reactions
The hydrazide group shows reactivity toward carbonyl compounds:
-
Schiff base formation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol to form hydrazone derivatives .
-
Knoevenagel condensation : Active methylene groups (when present) react with malononitrile in piperidine-catalyzed reactions .
Comparative condensation efficiency :
| Carbonyl Compound | Solvent | Catalyst | Yield |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol | None | 88% |
| Cyclohexanone | Toluene | AcOH | 63% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C–O bond cleavage in the benzodioxane ring, forming quinone intermediates .
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Radical recombination products detected via ESR spectroscopy .
Biological Activation Pathways
In metabolic studies, cytochrome P450 enzymes mediate:
-
O-Dealkylation of the benzodioxane ring.
-
Hydroxylation at the 3-methyl position on the phenoxy group .
Enzymatic kinetics data :
| Enzyme | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) |
|---|---|---|
| CYP3A4 | 12.4 ± 1.2 | 8.7 ± 0.9 |
| CYP2D6 | 28.6 ± 3.1 | 3.2 ± 0.4 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Points of Comparison:
Substituent Effects on Reactivity and Bioactivity: The 4-chloro-3-methylphenoxy group in the target compound enhances lipophilicity compared to the simpler chloroacetyl group in CID 3749974 . This may influence membrane permeability in biological systems.
Synthetic Accessibility: The target compound likely follows synthetic routes similar to other benzodioxine-carbohydrazides, such as condensation of hydrazides with acyl chlorides (e.g., describes analogous benzothiazepinone syntheses) . Derivatives in require multi-step alkylation and reduction, suggesting that the target compound’s synthesis may be more straightforward due to fewer stereochemical complexities .
Physicochemical Properties: Collision Cross-Section (CCS): The chloroacetyl analog (CID 3749974) has a predicted CCS of 157.4 Ų for [M+H]⁺, a parameter critical for mass spectrometry-based identification . The target compound’s larger substituent may increase its CCS, affecting analytical detection. Solubility: The 4-chloro-3-methylphenoxy group likely reduces aqueous solubility compared to hydroxyl- or nitro-substituted analogs, necessitating formulation optimization for biological testing.
Potential Applications: While the target compound lacks direct activity data, analogs like lecozotan hydrochloride () demonstrate benzodioxine derivatives’ relevance in central nervous system disorders (e.g., Alzheimer’s disease) . The N′-(2-chloroacetyl) analog () is marketed as a building block, suggesting the target compound could serve similar roles in drug discovery .
Q & A
Basic Research Questions
Q. What coupling reagents and reaction conditions are optimal for synthesizing N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide?
- Methodology : Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents to activate the carboxylic acid group, enabling efficient amide bond formation. Reactions should be conducted under anhydrous conditions in aprotic solvents (e.g., dichloromethane or DMF) at 0–25°C for 12–24 hours .
- Validation : Confirm product purity via IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (characteristic peaks for benzodioxine and hydrazide protons), and elemental analysis (±0.3% error) .
Q. How should spectroscopic techniques be prioritized for structural confirmation of this compound?
- Stepwise Approach :
IR Spectroscopy : Identify key functional groups (e.g., amide C=O, aromatic C-Cl).
¹H-NMR : Assign protons in the benzodioxine ring (δ 4.2–4.5 ppm for dihydro protons) and hydrazide NH signals (δ 8.5–10 ppm).
Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to confirm molecular formula .
- Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) should prompt repetition under controlled conditions (dry solvent, inert atmosphere) .
Q. What experimental conditions maximize fluorescence intensity for this compound?
- Optimal Parameters :
| Parameter | Value |
|---|---|
| pH | 5.0 |
| Temperature | 25°C |
| Solvent | Aqueous buffer |
| λex/λem | 340 nm / 380 nm |
- Validation : Measure fluorescence stability over time (≤2% RSD after 60 minutes) and calculate sensitivity metrics (LOD = 0.269 mg/L, LOQ = 0.898 mg/L) using calibration curves .
Advanced Research Questions
Q. How can computational methods predict the reaction mechanism and regioselectivity of this compound’s synthesis?
- Approach :
- Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., acylhydrazide formation).
- Compare computed IR/NMR spectra with experimental data to validate intermediates .
Q. How to resolve contradictions between fluorescence binding constants and theoretical predictions?
- Case Study : If experimental binding constants (e.g., K = 1.36 × 10³ M⁻¹) deviate from DFT-derived values:
Re-evaluate solvent effects (polarity, hydrogen bonding) in simulations.
Test alternative binding models (e.g., Stern-Volmer vs. Benesi-Hildebrand).
Validate with isothermal titration calorimetry (ITC) for direct enthalpy measurements .
Q. What strategies address thermodynamic vs. kinetic control in the compound’s crystallization?
- Methodology :
- Thermodynamic Control : Slow evaporation from saturated solutions to favor stable polymorphs.
- Kinetic Control : Rapid cooling or antisolvent addition to trap metastable forms.
- Analysis : Use single-crystal X-ray diffraction to determine lattice energy and hydrogen-bonding motifs (e.g., CCDC 2032776 for analogous hydrazides) .
Q. How can AI-driven platforms optimize reaction scalability and byproduct reduction?
- Workflow :
Train machine learning models on historical synthesis data (yields, impurities).
Simulate reaction pathways using tools like ICReDD’s hybrid computational-experimental framework.
Implement real-time adjustments via smart laboratories (e.g., automated pH/temperature control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
